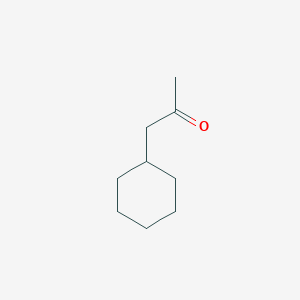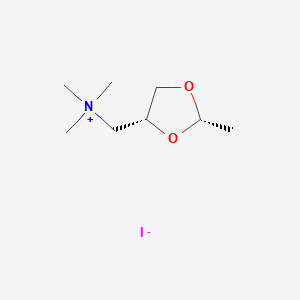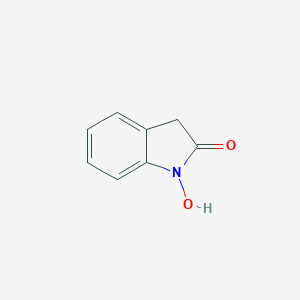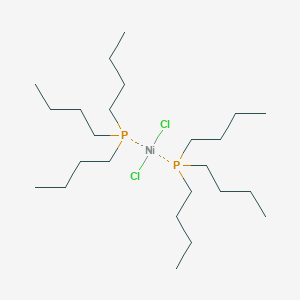![molecular formula C13H14ClN B095110 1-[3-(3-Chlorophenyl)prop-2-yn-1-yl]pyrrolidine CAS No. 1017-64-7](/img/structure/B95110.png)
1-[3-(3-Chlorophenyl)prop-2-yn-1-yl]pyrrolidine
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
1-[3-(3-Chlorophenyl)prop-2-yn-1-yl]pyrrolidine, also known as CPP, is a chemical compound that has been widely studied in the scientific community for its potential applications in research. CPP is a derivative of pyrrolidine and is structurally similar to other compounds such as phencyclidine (PCP) and ketamine.
Mecanismo De Acción
1-[3-(3-Chlorophenyl)prop-2-yn-1-yl]pyrrolidine acts as a non-competitive antagonist of the NMDA receptor, which is a type of glutamate receptor that is involved in synaptic plasticity and memory formation. By blocking the NMDA receptor, 1-[3-(3-Chlorophenyl)prop-2-yn-1-yl]pyrrolidine can alter neuronal function and affect various physiological processes.
Efectos Bioquímicos Y Fisiológicos
The blockade of the NMDA receptor by 1-[3-(3-Chlorophenyl)prop-2-yn-1-yl]pyrrolidine has been shown to have various effects on the brain and body. It has been found to impair learning and memory, alter pain perception, and affect motor function. Additionally, 1-[3-(3-Chlorophenyl)prop-2-yn-1-yl]pyrrolidine has been found to have neuroprotective effects in certain models of brain injury.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
1-[3-(3-Chlorophenyl)prop-2-yn-1-yl]pyrrolidine has several advantages as a tool for scientific research, including its high potency and specificity for the NMDA receptor. However, it also has limitations, such as its potential for toxicity and the need for careful dosing to avoid unwanted effects.
Direcciones Futuras
There are several potential future directions for research involving 1-[3-(3-Chlorophenyl)prop-2-yn-1-yl]pyrrolidine. One area of interest is the development of new compounds that can selectively target specific subtypes of the NMDA receptor. Additionally, further studies are needed to investigate the potential therapeutic applications of 1-[3-(3-Chlorophenyl)prop-2-yn-1-yl]pyrrolidine and related compounds in neurological disorders. Finally, research is needed to better understand the long-term effects of 1-[3-(3-Chlorophenyl)prop-2-yn-1-yl]pyrrolidine on neuronal function and overall health.
Métodos De Síntesis
1-[3-(3-Chlorophenyl)prop-2-yn-1-yl]pyrrolidine can be synthesized using various methods, including the reaction of 3-chlorophenylacetylene with pyrrolidine in the presence of a base. Another method involves the reaction of 3-chlorobenzyl chloride with pyrrolidine, followed by dehydrohalogenation.
Aplicaciones Científicas De Investigación
1-[3-(3-Chlorophenyl)prop-2-yn-1-yl]pyrrolidine has been found to have potential applications in scientific research, particularly in the field of neuroscience. It has been used as a tool to study the effects of N-methyl-D-aspartate (NMDA) receptor activation on neuronal function. 1-[3-(3-Chlorophenyl)prop-2-yn-1-yl]pyrrolidine has also been used to investigate the role of the NMDA receptor in various neurological disorders such as Alzheimer's disease and schizophrenia.
Propiedades
Número CAS |
1017-64-7 |
|---|---|
Nombre del producto |
1-[3-(3-Chlorophenyl)prop-2-yn-1-yl]pyrrolidine |
Fórmula molecular |
C13H14ClN |
Peso molecular |
219.71 g/mol |
Nombre IUPAC |
1-[3-(3-chlorophenyl)prop-2-ynyl]pyrrolidine |
InChI |
InChI=1S/C13H14ClN/c14-13-7-3-5-12(11-13)6-4-10-15-8-1-2-9-15/h3,5,7,11H,1-2,8-10H2 |
Clave InChI |
AOLWOBQUOPZVBU-UHFFFAOYSA-N |
SMILES |
C1CCN(C1)CC#CC2=CC(=CC=C2)Cl |
SMILES canónico |
C1CCN(C1)CC#CC2=CC(=CC=C2)Cl |
Sinónimos |
Pyrrolidine, 1-3-(3-chlorophenyl)-2-propynyl- |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



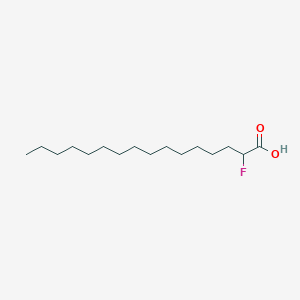
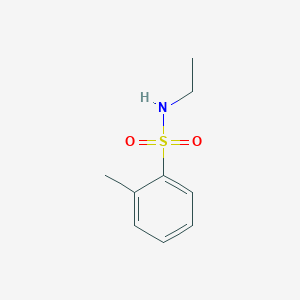
![2-Ethyl-5-methylbenzo[b]thiophene](/img/structure/B95034.png)
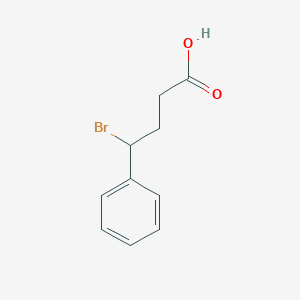
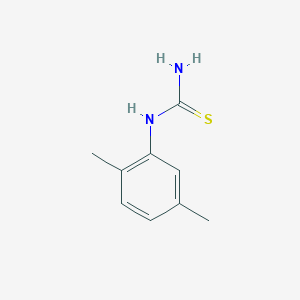
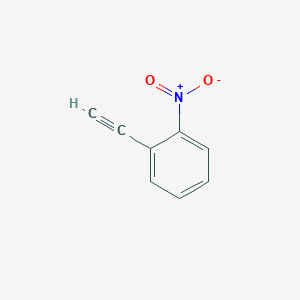
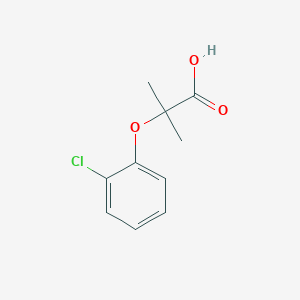
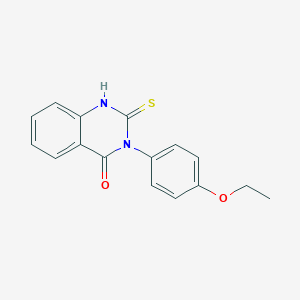
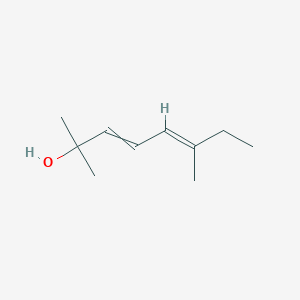
![Benzenamine, 4-[(2,4-dimethylphenyl)azo]-2,5-dimethyl-](/img/structure/B95046.png)
